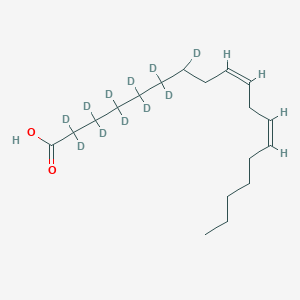
(9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid is a deuterated derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the presence of deuterium atoms at specific positions, which makes it a valuable tool in various scientific research applications, particularly in the study of metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid typically involves the deuteration of linoleic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a catalyst such as Pd/C.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and other specialized chemical products.
Mechanism of Action
The mechanism of action of (9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the role of hydrogen atoms in biochemical processes. The compound can interact with enzymes involved in fatty acid metabolism, affecting their activity and the overall metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: The non-deuterated form of (9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid.
Alpha-Linolenic Acid: Another polyunsaturated fatty acid with three double bonds.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with a different arrangement of double bonds.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the physical and chemical properties of the compound, making it a valuable tool for studying reaction mechanisms, metabolic pathways, and drug interactions.
Properties
Molecular Formula |
C18H21D11O2 |
|---|---|
Molecular Weight |
291.5 |
InChI Key |
OYHQOLUKZRVURQ-JPIWGEEBSA-N |
Appearance |
Assay:≥99% deuterated forms (d1-d11)A solution in methyl acetate |
Synonyms |
(9Z,12Z)-9,12-Octadecadienoic Acid-d11 ; _x000B_(Z,Z)-; 9,12-Octadecadienoic Acid-d11; (9Z,12Z)-9,12-Octadecadienoic Acid-d11; (Z,Z)-9,12-Octadecadienoic Acid-d11; (Z,Z)-9,12-Octadecadienoic Acid-d11; 9-cis,12-cis-Linoleic Acid-d11; 9Z,12Z-Linoleic Acid-d11; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



